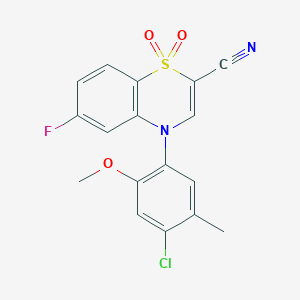![molecular formula C25H21ClFN5O2S B2524178 5-((4-(3-Chlorophenyl)piperazin-1-yl)(4-fluorophenyl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 887222-20-0](/img/structure/B2524178.png)
5-((4-(3-Chlorophenyl)piperazin-1-yl)(4-fluorophenyl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-((4-(3-Chlorophenyl)piperazin-1-yl)(4-fluorophenyl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol is a useful research compound. Its molecular formula is C25H21ClFN5O2S and its molecular weight is 509.98. The purity is usually 95%.
BenchChem offers high-quality 5-((4-(3-Chlorophenyl)piperazin-1-yl)(4-fluorophenyl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-((4-(3-Chlorophenyl)piperazin-1-yl)(4-fluorophenyl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Antimicrobial Activities
Research indicates that compounds with thiazolo[3,2-b][1,2,4]triazole cores and piperazine substitutions demonstrate significant antimicrobial activities. For instance, studies have shown the synthesis and antimicrobial evaluation of azole derivatives, including triazole compounds, which displayed activity against various microorganisms. The structural modifications, such as the incorporation of furan and phenyl rings, contribute to their antimicrobial efficacy (Başoğlu et al., 2013; Bektaş et al., 2007).
Anti-inflammatory and Analgesic Properties
Another study on related compounds, specifically 6-(α-Amino-4-chlorobenzyl)thiazolo[3,2-b]-1,2,4-triazol-5-ols, revealed promising anti-inflammatory and analgesic activities. These findings suggest the potential of such compounds in developing new therapeutic agents for inflammation and pain management (Tozkoparan et al., 2004).
Anticancer and Antiangiogenic Effects
Research on thioxothiazolidin-4-one derivatives, incorporating similar heterocyclic frameworks, has shown anticancer and antiangiogenic effects in mouse tumor models. These compounds significantly reduced tumor volume and cell number while increasing the lifespan of EAT-bearing mice. This suggests their potential as candidates for anticancer therapy, particularly in inhibiting tumor angiogenesis and cell proliferation (Chandrappa et al., 2010).
Solubility and Partitioning in Biological Solvents
The solubility and partitioning behavior of novel antifungal compounds, including 1,2,4-triazole derivatives, in various solvents, are crucial for their pharmacokinetic properties. Studies have focused on understanding the solubility thermodynamics and partitioning processes of such compounds, providing insights into their potential absorption and distribution in biological systems (Volkova et al., 2020).
Synthesis and Structural Characterization
The synthesis and structural characterization of isostructural compounds with 1,2,4-triazole and thiazole components have been reported, highlighting the importance of crystallography in understanding the molecular conformations and intermolecular interactions. These studies provide a foundation for the rational design of new molecules with enhanced biological activities (Kariuki et al., 2021).
Propriétés
IUPAC Name |
5-[[4-(3-chlorophenyl)piperazin-1-yl]-(4-fluorophenyl)methyl]-2-(furan-2-yl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21ClFN5O2S/c26-17-3-1-4-19(15-17)30-10-12-31(13-11-30)21(16-6-8-18(27)9-7-16)22-24(33)32-25(35-22)28-23(29-32)20-5-2-14-34-20/h1-9,14-15,21,33H,10-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYGWUALWSDRWLQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC(=CC=C2)Cl)C(C3=CC=C(C=C3)F)C4=C(N5C(=NC(=N5)C6=CC=CO6)S4)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21ClFN5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
510.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Benzo[d]thiazol-6-yl(3,3-difluoropyrrolidin-1-yl)methanone](/img/structure/B2524096.png)
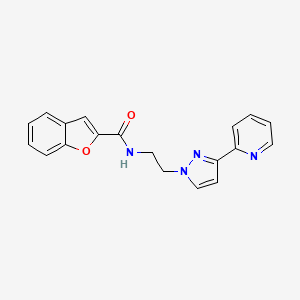
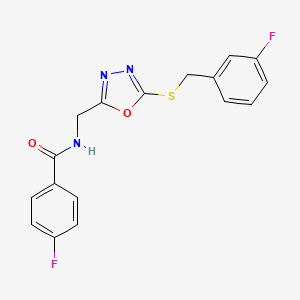
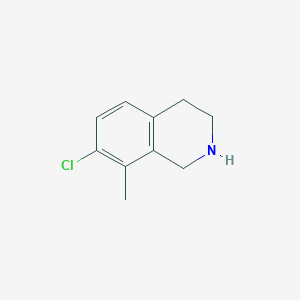
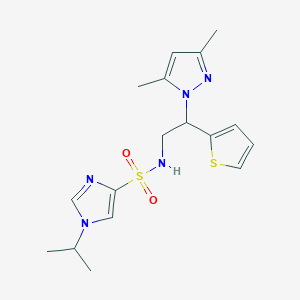
![1-(2-Fluorophenyl)-4-(1-{2-hydroxy-3-[4-(methylethyl)phenoxy]propyl}benzimidaz ol-2-yl)pyrrolidin-2-one](/img/structure/B2524104.png)
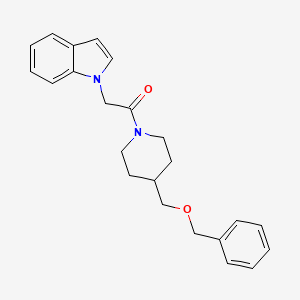

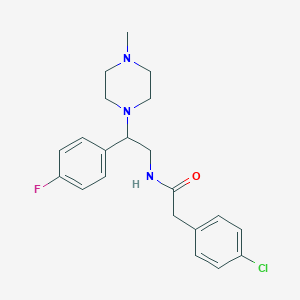

![Ethyl 6-(4-fluorophenyl)-8-oxo-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylate](/img/structure/B2524114.png)
![8-(2-methoxyethyl)-1,6,7-trimethyl-3-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2524115.png)
